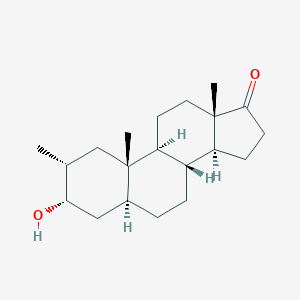

2alpha-Methylandrosterone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-2,10,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-17,21H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,17+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQIVOIHOIMNK-URBDGJAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4=O)C)CC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C[C@@H]1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6961-54-2 | |

| Record name | 2alpha-Methylandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-63305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.ALPHA.-METHYLANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FTU18OIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for Chemical Synthesis

The primary route for the synthesis of 2alpha-Methylandrosterone, also known as 3α-hydroxy-2α-methyl-5α-androstan-17-one, and its parent compound, drostanolone (B1670957) (2α-methyl-5α-androstan-17β-ol-3-one), involves the stereoselective introduction of a methyl group at the C-2 position of a steroid nucleus. A key methodology for achieving this is through the catalytic hydrogenation of a 2-hydroxymethylene or 2-formyl derivative of a suitable steroid precursor.

A well-established method involves starting with dihydrotestosterone (B1667394) (DHT), also known as androstan-17β-ol-3-one. The synthesis proceeds by treating DHT with methyl formate (B1220265) in the presence of a strong base like sodium methoxide. This reaction introduces a formyl group at the C-2 position, which exists in its enol form. Subsequently, this intermediate undergoes catalytic hydrogenation. This step reduces the formyl group to a methyl group. The stereochemistry of this hydrogenation is crucial, with the hydrogen adding from the less hindered bottom face of the molecule, resulting in the desired 2α-methyl configuration, where the methyl group is in the axial position wikipedia.org.

A US patent outlines a similar one-step process for producing 2-methyldihydrotestosterone derivatives. This process involves the catalytic hydrogenation of the corresponding 2-hydroxymethylene starting materials in the presence of a palladium or platinum catalyst google.com. This method highlights the efficiency of catalytic hydrogenation in achieving the desired 2α-methylated product.

Exploration of Synthetic Precursors and Analogues

The synthesis of 2alpha-Methylandrosterone and related compounds relies on the availability of specific precursors and the exploration of various analogues.

Synthetic Precursors:

The most prominent precursor for the synthesis of 2alpha-methylated androstane (B1237026) steroids is Dihydrotestosterone (B1667394) (DHT) . Its rigid, well-defined stereochemistry makes it an ideal starting point for modifications at the A-ring. Another critical intermediate, derived from DHT, is 2-hydroxymethylene-dihydrotestosterone wikipedia.orggoogle.com. This compound is directly subjected to hydrogenation to introduce the 2α-methyl group.

The following table summarizes the key precursors:

| Precursor Name | Chemical Formula | Role in Synthesis |

| Dihydrotestosterone (DHT) | C₁₉H₃₀O₂ | Starting material for the introduction of the C-2 substituent. |

| 2-Hydroxymethylene-dihydrotestosterone | C₂₀H₃₀O₃ | Direct precursor for catalytic hydrogenation to yield the 2α-methyl group. wikipedia.orggoogle.com |

Synthetic Analogues:

Research in this area has also led to the synthesis of various analogues. For instance, the work of Ringold and Rosenkranz in the 1950s detailed the synthesis of 2-methyl and 2,2-dimethyl hormone analogues, expanding the chemical space around this class of steroids acs.orgfederalregister.gov. These studies were foundational in understanding the structure-activity relationships of C-2 modified androstanes acs.org. Further research has explored the creation of other derivatives, such as 2β-amino-5α-androstane-3α,17β-diol N-derivatives, which are synthesized from 2,3α-epoxy-5α-androstan-17β-diol through epoxide opening with various amines nih.gov. While structurally distinct from this compound, these syntheses demonstrate the versatility of the androstane skeleton in generating diverse analogues.

Stereoselective Synthesis Approaches in Steroid Chemistry

In Vivo Metabolic Pathways

In vivo studies, primarily based on the analysis of urine after administration of its parent compound, drostanolone (B1670957) (2alpha-methyl-17beta-hydroxy-5alpha-androstan-3-one), have been instrumental in mapping the metabolic transformations of this compound. These pathways predominantly involve reduction, oxidation, and conjugation reactions.

Primary Metabolites of this compound

The principal metabolic transformation of drostanolone in the human body is the oxidation of the 3-keto group, leading to the formation of its major metabolite, this compound (officially named 3alpha-hydroxy-2alpha-methyl-5alpha-androstan-17-one). nih.govresearchgate.net This compound is the most prominent and readily detectable urinary marker following drostanolone administration. nih.gov The 2-alpha methyl group on the steroid's A-ring provides a degree of protection against deactivation by the enzyme 3-alpha hydroxysteroid dehydrogenase. scribd.com

Intermediate Metabolites

During the metabolic process, intermediate compounds are formed. One such key intermediate group is the 3alpha,17beta-dihydroxysteroid metabolites. These compounds represent a transitional state before further transformation or conjugation and subsequent excretion.

Minor Metabolic Pathways

While the primary pathway involves the formation of this compound, minor metabolic routes have also been identified. A notable minor pathway is the reduction of the parent compound to the corresponding 3beta-hydroxysteroids. This alternative reduction pathway contributes to a smaller fraction of the total excreted metabolites.

Glucuronide Conjugation Pathways

Phase II metabolism plays a critical role in the elimination of this compound and its related metabolites. The most significant conjugation pathway is glucuronidation, where glucuronic acid is attached to the steroid metabolites, rendering them more water-soluble for urinary excretion. researchgate.net Research has confirmed that nearly all identified metabolites are conjugated with glucuronic acid. researchgate.net

Detailed analysis using advanced spectrometric techniques has identified several specific glucuronide conjugates in human urine. nih.govresearchgate.net Among these, 2α-methyl-5α-androstan-17-one-3α-glucuronide (G1) has been proposed as a potential biomarker for drostanolone use. researchgate.net Further studies have proposed structures for other glucuronide metabolites, such as 2α-methyl-5α-androstan-17α-ol-3α-O-glucuronide and 2α-methyl-5α-androstan-17β-ol-3α-O-glucuronide.

Table 1: Identified Glucuronide Metabolites of this compound and its Precursors

| Metabolite ID | Proposed Structure | Detection Notes |

|---|---|---|

| G1 | 2α-methyl-5α-androstan-17-one-3α-glucuronide | Considered a potential biomarker, detectable for up to 24 days post-administration. researchgate.net |

| G2 | 2α-methyl-5α-androstan-17α-ol-3α-O-glucuronide | Proposed structure from in vitro studies. |

Sulfated Metabolite Formation

In addition to glucuronidation, sulfation represents another important Phase II conjugation pathway for steroid metabolites. scribd.com Sulfated metabolites are often detectable for extended periods, making them valuable long-term markers in doping control. nih.govresearchgate.net

For drostanolone, the sulfated analogue of its main metabolite, 3α-hydroxy-2α-methyl-5α-androstan-17-one, has been identified as the non-hydrolysed sulfated metabolite with the longest detection time, traceable for up to 24 days. nih.govresearchgate.net Another study identified five new sulfate (B86663) metabolites, with 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4) suggested as a new potential long-term biomarker. researchgate.net

Table 2: Identified Sulfated Metabolites of this compound and its Precursors

| Metabolite ID | Proposed Structure | Detection Notes |

|---|---|---|

| - | Sulfated 3α-hydroxy-2α-methyl-5α-androstan-17-one | Longest-lasting sulfated metabolite, detectable for up to 24 days. nih.govresearchgate.net |

In Vitro Biotransformation Mechanisms

To investigate the specific enzymatic processes involved in the metabolism of this compound's parent compound, drostanolone, researchers utilize in vitro systems. These controlled environments, most notably cultures of cryopreserved human hepatocytes, allow for the detailed study of biotransformation mechanisms absent the complexities of a full biological system. thermofisher.comnih.gov

Studies using human hepatocytes have successfully replicated the major in vivo metabolic pathways. researchgate.net These in vitro models confirmed that for drostanolone, the primary biotransformation involves the formation of 3alpha-reduced metabolites, with 3beta-reduced metabolites being less prominent. researchgate.net The stereochemistry of these metabolites has been confirmed through further incubation with specific enzymes like 3alpha-hydroxysteroid dehydrogenase. researchgate.net

Other in vitro models using microbial cultures, such as Beauveria bassiana and Macrophomina phaseolina, have also been employed to explore potential biotransformation sites on the drostanolone molecule. rsc.org These studies revealed that various positions on the steroid skeleton are susceptible to hydroxylation, including C-5, C-7, C-11, C-14, C-15, and C-20. rsc.org While not directly representative of human metabolism, these findings highlight the chemical susceptibility of the molecule to oxidative metabolism.

Table 3: In Vitro Biotransformation Findings

| In Vitro System | Key Findings |

|---|---|

| Cryopreserved Human Hepatocytes | Confirmed 3alpha-reduction as the major metabolic pathway and 3beta-reduction as a minor pathway. researchgate.net |

Enzymatic Modifications (Oxidation, Reduction, Hydroxylation)

The metabolism of this compound's parent compound, Drostanolone (17β-hydroxy-2α-methyl-5α-androstan-3-one), primarily involves Phase I enzymatic modifications, including oxidation, reduction, and hydroxylation. researchgate.net The most significant transformation is the reduction of the 3-keto group of Drostanolone, which yields its major metabolite, 2alpha-methyl-androsterone. nih.govresearchgate.net

Reduction : The conversion of the 3-oxo group to a 3-hydroxyl group is a primary metabolic step. This reduction predominantly results in the formation of the 3α-hydroxy epimer, which is this compound. nih.govresearchgate.net The formation of the corresponding 3β-hydroxysteroid is considered a minor metabolic pathway. nih.govresearchgate.net

Oxidation : Oxidation of the 17β-hydroxyl group to a 17-keto group is another key metabolic reaction observed in the biotransformation of these steroids. researchgate.netnih.gov

Hydroxylation : Further metabolism can occur through hydroxylation at various positions on the steroid nucleus. In studies using human hepatocytes, hydroxylated metabolites at the C-12 and C-16 positions have been identified as minor products. researchgate.net In animal models, such as the rabbit, hydroxylation has been noted at the C-15, C-16, and the 2α-methyl positions. nih.govnih.gov

Following these Phase I modifications, the resulting metabolites are typically conjugated with glucuronic acid, a Phase II reaction, to facilitate their excretion. nih.govresearchgate.net

| Modification Type | Position | Outcome | Significance | Source |

|---|---|---|---|---|

| Reduction | C-3 | Formation of 3α-hydroxy metabolite (this compound) | Major | nih.govresearchgate.net |

| Reduction | C-3 | Formation of 3β-hydroxy metabolite | Minor | nih.govresearchgate.net |

| Oxidation | C-17 | Formation of 17-keto metabolite | Significant | researchgate.netnih.gov |

| Hydroxylation | C-12, C-16 | Formation of hydroxylated metabolites (in humans) | Minor | researchgate.net |

| Hydroxylation | C-15, C-16, 2α-methyl | Formation of hydroxylated metabolites (in rabbits) | Significant | nih.govnih.gov |

Epimerization Processes in Steroid Metabolism

Epimerization is a metabolic process that alters the stereochemistry at a single chiral center in a molecule. In steroid metabolism, 17-epimerization is a recognized pathway for certain 17α-methyl anabolic steroids, leading to the formation of their 17β-methyl counterparts. nih.gov The extent of this epimerization can be significantly influenced by the steroid's A-ring structure. nih.gov While Drostanolone itself is not a 17α-methylated steroid, the study of epimerization in related compounds provides insight into potential, albeit less common, metabolic routes. For instance, studies on various anabolic steroids have documented the identification and quantification of 17-epimeric metabolites in urine. nih.gov

Characterization of Enzyme Systems Involved in Biotransformation

The biotransformation of Drostanolone to this compound is facilitated by specific enzyme systems.

Phase I Enzymes : The reduction of the 3-keto group is catalyzed by members of the hydroxysteroid dehydrogenase (HSD) superfamily. Specifically, the formation of the major 3α-hydroxy metabolite is mediated by 3α-hydroxysteroid dehydrogenase (3α-HSD). researchgate.net

Phase II Enzymes : Following Phase I modifications, the metabolites undergo conjugation to increase their water solubility for excretion. This process is primarily carried out by UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid to the steroid metabolite. nih.govresearchgate.net The major metabolites of Drostanolone are found conjugated to glucuronic acid in urine. nih.govresearchgate.net

Comparative Metabolism of this compound

Comparison with Parent Compounds (e.g., Drostanolone, Mesterolone)

A comparative analysis of the metabolism of Drostanolone and the structurally similar steroid Mesterolone highlights the specificity of metabolic pathways. Both are derivatives of dihydrotestosterone (B1667394) (DHT), but the position of the methyl group on the A-ring dictates their primary metabolites.

Drostanolone (2α-methyl-17β-hydroxy-5α-androstan-3-one) : Its metabolism is dominated by the reduction of the 3-keto group, leading to 2alpha-methyl-androsterone as the main urinary metabolite. nih.govresearchgate.netresearchgate.net

Mesterolone (1α-methyl-17β-hydroxy-5α-androstan-3-one) : In contrast, the major metabolite of Mesterolone is 1α-methyl-androsterone , also formed through reduction at the C-3 position. nih.govresearchgate.net

In both cases, the parent compounds and intermediate 3α,17β-dihydroxy metabolites can also be detected. nih.gov This demonstrates that a minor structural difference—the position of the methyl group from 2α to 1α—results in a distinct and identifiable primary metabolic product.

| Parent Compound | Structure | Major Metabolite | Source |

|---|---|---|---|

| Drostanolone | 2α-methyl-17β-hydroxy-5α-androstan-3-one | 2alpha-methyl-androsterone | nih.govresearchgate.netresearchgate.net |

| Mesterolone | 1α-methyl-17β-hydroxy-5α-androstan-3-one | 1α-methyl-androsterone | nih.govresearchgate.net |

Species-Specific Metabolic Differences (e.g., non-human models)

Metabolic pathways for steroids can exhibit significant variation between species. Comparing human data with that from non-human models reveals these differences.

Humans : In humans, Drostanolone metabolism is characterized by the formation of 2alpha-methyl-androsterone via 3α-reduction as the principal pathway. nih.govresearchgate.net Minor metabolites resulting from hydroxylation at the C-12 and C-16 positions have also been reported from in vitro studies with human hepatocytes. researchgate.net

Rabbits : Studies in rabbits have shown a more diverse range of hydroxylated metabolites. Alongside oxidation-reduction at C-3 and C-17, hydroxylation occurs at positions C-15, C-16, and uniquely at the 2α-methyl group itself. nih.govnih.gov

Horses : While direct metabolic studies on Drostanolone in horses are less detailed in the provided sources, research on the related compound Mesterolone and other anabolic agents in horses confirms that hydroxylation, reduction, and epimerization are common metabolic transformations. researchgate.netnih.gov This suggests that while the fundamental enzymatic processes are conserved, the specific regioselectivity of enzymes like cytochrome P450s can differ, leading to species-specific metabolite profiles.

| Species | Identified Hydroxylation Sites | Source |

|---|---|---|

| Human (in vitro) | C-12, C-16 (minor) | researchgate.net |

| Rabbit | C-15, C-16, 2α-methyl | nih.govnih.gov |

Table of Compounds

| Common Name | Systematic Name |

| This compound | (2R,3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-2,10,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

| Drostanolone | (2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

| Mesterolone | 1α-methyl-17β-hydroxy-5α-androstan-3-one |

| 1alpha-methyl-androsterone | 1α-methyl-5α-androstan-3α-ol-17-one |

| Dihydrotestosterone (DHT) | (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

Molecular and Cellular Mechanisms of 2alpha Methylandrosterone Action

Androgen Receptor Interaction Studies

The biological effects of androgens like 2alpha-Methylandrosterone are primarily mediated through their interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.govwikipedia.org The process begins when the steroid hormone binds to the AR located in the cell's cytoplasm. wikipedia.orgmdpi.com This binding event initiates a cascade of molecular changes that ultimately alter the expression of specific genes. wikipedia.orgwikipedia.org

Ligand Binding Affinity and Specificity

The ability of an androgen to elicit a biological response is closely related to its binding affinity for the androgen receptor. While specific quantitative binding data for this compound is not extensively documented in publicly available research, its action is understood through its identity as a major metabolite of Drostanolone (B1670957). wikipedia.org The affinity of various anabolic-androgenic steroids (AAS) for the AR has been a subject of comparative studies.

Research comparing a range of AAS shows that structural modifications significantly impact AR binding. For instance, 19-nortestosterone (Nandrolone) and Methenolone demonstrate strong binding to the AR in both skeletal muscle and prostate tissue. nih.gov In contrast, other steroids like Stanozolol and Methandienone show weak AR binding. nih.gov Dihydrotestosterone (B1667394) (DHT), a potent natural androgen, binds to the AR with approximately two-fold higher affinity than testosterone. nih.gov The binding affinity of a ligand is a critical determinant of its potency. Molecular docking studies on various synthetic steroids indicate that even minor changes in chemical structure can significantly influence the strength of the interaction with the AR's ligand-binding domain.

Table 1: Relative Binding Affinities (RBA) of Select Androgens to the Androgen Receptor (AR) Note: Data for this compound is not available; parent compound Drostanolone (2α-Me-DHT) is listed. The RBA is expressed relative to a reference standard, which can vary between studies.

| Steroid | Common Name/Abbreviation | Relative Binding Affinity (%) to AR |

| Androstanolone | Dihydrotestosterone (DHT) | 60–120 |

| Nandrolone | 19-NT | 154–155 |

| Drostanolone | 2α-Me-DHT | Data not specified, but binding is strong wikipedia.orgnih.gov |

| Mesterolone | 1α-Me-DHT | Binding is strong nih.gov |

| Methenolone | - | Binding is strong nih.gov |

| Testosterone | T | Reference androgen nih.gov |

| Stanozolol | - | Weak binding (<5%) nih.gov |

| Source: Adapted from Saartok T, et al. (1984) and Wikipedia Template: Relative affinities of anabolic steroids. wikipedia.orgnih.gov |

Receptor Activation and Conformational Changes

Upon binding of an androgen like this compound, the androgen receptor undergoes a critical conformational change. nih.govwikipedia.org This transformation is essential for its activation. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). wikipedia.org Ligand binding causes the dissociation of these HSPs, exposing a nuclear localization signal on the receptor. nih.gov

Signal Transduction Pathways Mediated by Androgen Receptor

The primary signal transduction pathway for the androgen receptor is the canonical or genomic pathway. nih.gov Once the AR dimer translocates to the nucleus, it binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the regulatory regions of target genes. nih.govoncotarget.com

The AR-DNA complex then recruits a host of co-regulatory proteins, including co-activators like p300 and the steroid receptor coactivator (SRC) family. nih.govnih.gov These co-activators help to remodel the chromatin structure, often through histone modifications, and recruit the basal transcriptional machinery, including RNA Polymerase II, to the gene's promoter. nih.govoncotarget.com This assembly of proteins initiates or enhances the transcription of the target gene into messenger RNA (mRNA), which is then translated into protein, ultimately producing the androgenic effect. wikipedia.org The AR itself can be subject to post-translational modifications, such as methylation by enzymes like SET9, which can further enhance its transcriptional activity. nih.govoup.com

Non-Genomic Actions of this compound (Hypothetical or Preliminary Research)

Beyond the classical genomic pathway that involves gene transcription, androgens are also hypothesized to exert rapid, non-genomic effects. nih.govwikipedia.org These actions occur within seconds to minutes, too quickly to be explained by the processes of transcription and translation. nih.gov They are thought to be initiated by a subpopulation of AR located at the cell membrane or within the cytoplasm. wikipedia.org

These non-genomic pathways often involve the activation of intracellular second messenger systems and kinase cascades. nih.gov For example, androgens can trigger rapid changes in intracellular calcium ion concentrations and activate signaling proteins such as Src, ERK, and Akt (also known as protein kinase B). nih.gov This signaling can, in turn, influence cellular processes independent of direct gene regulation or indirectly affect transcription by phosphorylating other transcription factors or even the nuclear AR itself. nih.govwikipedia.org While these mechanisms have been demonstrated for androgens in general, specific research into the non-genomic actions of this compound is limited. It is plausible that, as an androgenic compound, it could engage these rapid signaling pathways in various target cells.

Downstream Molecular Effects on Protein Synthesis Pathways

A primary anabolic effect of androgens is the stimulation of muscle protein synthesis, leading to an increase in muscle mass. wikipedia.orgmdpi.comspringermedizin.de The AR plays a crucial role in this process. Following the genomic signaling cascade, the activation of AR leads to the increased transcription of genes involved in muscle growth. springermedizin.de

One of the key pathways implicated in this process is the IGF-1/Akt/mTOR pathway. nih.govspringermedizin.de Androgen receptor activation can increase the local production of Insulin-like Growth Factor-1 (IGF-1) in muscle tissue. tandfonline.com This, in turn, activates the PI3K/Akt signaling cascade, which is a central regulator of cell growth and protein synthesis. springermedizin.de Akt phosphorylates and activates the mammalian target of rapamycin (B549165) (mTOR), a key protein kinase that promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1. springermedizin.deportlandpress.com This integrated signaling results in an increased rate of mRNA translation and the synthesis of structural proteins, such as actin and myosin, contributing directly to muscle fiber hypertrophy. wikipedia.org Studies have shown that the administration of androgens leads to increased rates of muscle protein synthesis and that this effect can be blocked by AR antagonists, highlighting the receptor's essential role. springermedizin.detandfonline.com

Transcriptional Regulation by this compound

The transcriptional regulation by this compound follows the established mechanism for androgens. The core of this regulation is the ability of the activated AR to function as a DNA-binding transcription factor. wikipedia.orgnih.gov By binding to AREs, the receptor directly influences the rate at which specific genes are transcribed. oncotarget.com

The AR can act as a transcriptional activator, as is the case for many genes involved in male sexual development and muscle growth. wikipedia.org However, it can also function as a repressor for other genes, sometimes by binding to negative AREs or by tethering to and sequestering other transcription factors, thereby preventing them from activating their own target genes. nih.gov

Recent research has revealed additional layers of complexity in this process. Hormone-stimulated AR can induce dynamic changes in the DNA methylation patterns at its target gene regulatory elements. oncotarget.com For instance, AR, along with enzymes like TET1, can be recruited to AREs, leading to localized DNA demethylation, which is often associated with transcriptional activation. oncotarget.com Conversely, methylation of AREs can inhibit AR binding and block the androgen response. oncotarget.com This indicates that the transcriptional landscape regulated by this compound is not static but is dynamically modulated by epigenetic mechanisms in concert with direct receptor-DNA interactions.

Analytical Methodologies for Research on 2alpha Methylandrosterone and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental analytical technique that separates components of a mixture for subsequent identification and quantification. etamu.edu For a compound like 2alpha-Methylandrosterone, which is often present in low concentrations within complex biological samples, the combination of a separation technique with a highly sensitive detector is essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like steroids. thermofisher.com In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and interaction with a stationary phase within a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. etamu.edu

For the analysis of this compound, GC-MS offers high resolving power and sensitivity. thermofisher.com However, due to the presence of polar functional groups, derivatization is often a necessary step to increase the volatility and thermal stability of the steroid, as well as to improve its chromatographic behavior and mass spectral characteristics. researchgate.net A common derivatization process involves the formation of trimethylsilyl (B98337) (TMS) ethers, which are more amenable to GC analysis. researchgate.net

Research in anti-doping has identified this compound as a major metabolite of drostanolone (B1670957). researchgate.net GC-MS methods, often after enzymatic hydrolysis of conjugates, extraction, and derivatization, are employed for its detection in urine samples. researchgate.net The selection of specific fragment ions for monitoring (Selected Ion Monitoring or SIM mode) can enhance the selectivity and sensitivity of the assay, which is crucial for detecting the low concentrations typically found in such samples. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), has become an indispensable tool in steroid analysis. nih.govwikipedia.org This technique combines the separation power of liquid chromatography for non-volatile and thermally labile molecules with the high sensitivity and specificity of mass spectrometry. wikipedia.orgnebiolab.com LC-MS/MS is advantageous as it often does not require the derivatization step that is essential for GC-MS. researchgate.net

In LC-MS/MS analysis, the sample is first separated by liquid chromatography. mst.or.jp The eluting compounds are then ionized, typically using atmospheric pressure ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). mst.or.jp The precursor ion corresponding to the compound of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. nebiolab.com

High-resolution mass spectrometry (HRMS), when coupled with LC, offers the ability to determine the elemental composition of a molecule with a high degree of accuracy, aiding in the identification of unknown metabolites. researchgate.net While some steroid metabolites may exhibit poor ionization with ESI, advancements in LC-MS/MS technology continue to improve detection capabilities. researchgate.net The direct detection of conjugated steroid metabolites, such as glucuronides and sulfates, is also a significant advantage of LC-MS based methods, as it can provide longer detection windows in certain applications. researchgate.net

Ultra-High Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UHPLC/TOFMS)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes smaller particle sizes in the chromatographic column, resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.govwvu.edu When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), it becomes a powerful tool for screening and identification of compounds in complex mixtures. nih.gov

TOF-MS is a high-resolution mass analyzer that measures the mass-to-charge ratio of ions based on the time it takes for them to travel through a flight tube. nih.gov This allows for accurate mass measurements, which can be used to determine the elemental formula of a compound and its metabolites. nih.gov The combination of UHPLC with TOF-MS (UHPLC/TOFMS) is particularly valuable in metabolomics and in screening for a wide range of substances, including designer drugs and their metabolites. nih.gov

In the context of this compound research, UHPLC/TOFMS can be used for non-targeted screening to identify both the parent compound and its metabolites in biological samples with high confidence. researchgate.net The high mass accuracy of TOF-MS helps to distinguish between compounds with very similar masses, reducing the likelihood of false positives. nih.gov

Spectroscopic Characterization Methods in Research Settings

While chromatographic methods are excellent for separation and detection, spectroscopic techniques are essential for the detailed structural elucidation of molecules like this compound.

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the chemical structure, polymorphism, and crystallinity of a sample. mdpi.comeuropeanpharmaceuticalreview.com It is based on the inelastic scattering of monochromatic light, which results in a shift in the energy of the scattered photons that is characteristic of the vibrational modes of the molecule. mdpi.com

In a research setting, Raman spectroscopy can be used to characterize reference standards of this compound. The resulting Raman spectrum serves as a unique chemical fingerprint, with specific peaks corresponding to the vibrational modes of its functional groups and carbon skeleton. nih.gov This technique is particularly useful for studying crystal polymorphism, which can be a critical factor in the properties of a chemical compound. jascoinc.com

The table below summarizes some of the key analytical parameters for the different techniques discussed:

| Analytical Technique | Principle | Common Application for this compound | Key Advantages |

| GC-MS | Separation of volatile compounds followed by mass-based detection. etamu.edu | Detection of metabolites in urine. researchgate.net | High resolution and sensitivity. thermofisher.com |

| LC-MS/MS | Separation of non-volatile compounds followed by tandem mass spectrometry. wikipedia.orgnebiolab.com | Direct detection of parent compound and its conjugates. researchgate.net | High selectivity and sensitivity without derivatization. researchgate.net |

| UHPLC/TOFMS | Fast separation with high-resolution mass analysis. nih.gov | Non-targeted screening for metabolites. researchgate.net | Accurate mass measurement and high throughput. nih.gov |

| Raman Spectroscopy | Analysis of vibrational modes of a molecule through inelastic light scattering. mdpi.com | Structural characterization of reference material. nih.gov | Non-destructive, provides detailed structural information. mdpi.com |

Sample Preparation and Derivatization Strategies for Analytical Research

The success of any analytical method heavily relies on the preceding sample preparation steps. For the analysis of this compound in biological matrices like urine or plasma, sample preparation is crucial to remove interfering substances and to concentrate the analyte.

Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov LLE uses two immiscible solvents to separate the analyte from the sample matrix, while SPE employs a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.

As mentioned for GC-MS analysis, derivatization is a key step. researchgate.net The primary goal of derivatization for steroid analysis is to block polar functional groups, such as hydroxyl and keto groups, to increase the volatility and thermal stability of the analyte. researchgate.net This is typically achieved by converting them into less polar and more volatile derivatives, such as trimethylsilyl (TMS) ethers or esters. researchgate.net This process not only improves the chromatographic separation but also directs the fragmentation in the mass spectrometer to produce characteristic ions, which aids in identification and quantification. researchgate.net For instance, the use of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is a common strategy for creating TMS derivatives of steroids for GC-MS analysis. researchgate.net

Enzymatic Hydrolysis for Conjugate Analysis

In biological systems, steroids and their metabolites are often rendered more water-soluble for excretion through a process called conjugation, primarily with glucuronic acid or sulfate (B86663). For analytical purposes, particularly in urine testing, these conjugated forms must first be cleaved to release the free steroid. Enzymatic hydrolysis is the standard procedure for this deconjugation step.

Research has identified this compound as a principal metabolite of the synthetic anabolic steroids drostanolone and mesterolone. scielo.br Studies characterizing the urinary metabolites of these compounds have shown that this compound is predominantly excreted as a glucuronide conjugate. scielo.brmdpi.com Therefore, hydrolysis of this conjugate is a mandatory sample preparation step before extraction and instrumental analysis.

The most common method involves the use of β-glucuronidase enzymes. nih.gov Specifically, β-glucuronidase sourced from E. coli has been effectively used to hydrolyze the glucuronide conjugates of drostanolone metabolites, including this compound, releasing the parent metabolite for subsequent analysis. nih.govnih.gov The process typically involves incubating the urine sample with the enzyme solution at a controlled pH and temperature to ensure complete cleavage of the conjugate bond. This step is critical for accurately quantifying the total excretion of the metabolite and is a cornerstone of anti-doping and metabolic research methodologies.

Derivatization for Enhanced Chromatographic Detection

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of steroid metabolites. However, compounds like this compound, which contain polar functional groups (hydroxyl and ketone groups), are not sufficiently volatile or thermally stable for direct GC analysis. scielo.brlgcstandards.com Derivatization is a chemical modification process used to address this, by replacing active hydrogens on polar groups with nonpolar moieties, thereby increasing volatility and improving chromatographic peak shape and detection sensitivity. scielo.brresearchgate.netclinisciences.com

The most prevalent derivatization technique for steroids is silylation, which forms trimethylsilyl (TMS) ethers and enol-ethers. researchgate.net Studies on drostanolone metabolites specifically mention the conversion of this compound into its trimethylsilyl-enol-trimethylsilyl ether derivative for stable and reproducible GC-MS analysis. scielo.br

The process often involves a two-step reaction for ketosteroids. First, the ketone group is protected using a methoxime reagent, followed by silylation of the hydroxyl groups. nih.gov Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) or an indicator like trimethylsilyl-imidazole (TMSI) to enhance the reaction's efficiency. clinisciences.comswolverine.com The selection of the reagent and reaction conditions is optimized to ensure complete derivatization of all active sites on the molecule. nih.gov

Table 1: Common Derivatization Reagents for Steroid Analysis

| Reagent/Mixture | Abbreviation | Target Functional Groups | Notes |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH), Carboxyl (-COOH), Amino (-NH) | A strong and common silylating agent, often used with a catalyst. clinisciences.comswolverine.com |

| N-methyl-N-trimethylsilyltrifluoroacetamide | MSTFA | Hydroxyl (-OH), Carboxyl (-COOH), Amino (-NH) | Considered a very efficient silylating agent. nih.gov |

| Trimethylchlorosilane | TMCS | Catalyst | Enhances the reactivity of BSTFA and other silylating agents. clinisciences.com |

| Methoxyamine Hydrochloride | MOX | Ketone (=O) | Used in a preliminary step to form methoxime derivatives of keto-steroids before silylation. nih.gov |

Development and Validation of Reference Standards for Research

The accuracy and reliability of any quantitative analytical method depend on the availability of high-purity, well-characterized reference standards. For research on this compound, certified reference materials (CRMs) are essential for instrument calibration, method validation, and ensuring the traceability of measurements.

One of the significant challenges in steroid metabolite analysis can be the limited availability or high cost of reference compounds. researchgate.net However, analytical reference standards for this compound are produced by specialized chemical suppliers and metrology institutes. For instance, it is available as an analytical reference standard intended for research and forensic applications from vendors such as Cayman Chemical. caymanchem.com Research laboratories have also sourced this standard from institutions like the National Measurement Institute, Australia (NMIA). researchgate.net

For quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving the highest precision and accuracy. These standards, such as this compound-d3 (deuterated), are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. lgcstandards.comlgcstandards.com They are added to samples at the beginning of the analytical process to correct for any analyte loss during sample preparation (extraction, hydrolysis, derivatization) and for variations in instrument response. The availability of these deuterated analogues from commercial suppliers like LGC Standards is crucial for the development of robust and validated quantitative methods. lgcstandards.comlgcstandards.com

Quantitative Analysis and Detection Window Research

Quantitative analysis of this compound is critical for applications ranging from clinical toxicology to sports anti-doping control. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a frequently employed technique for this purpose, offering high sensitivity and specificity. nih.gov A validated method involves sample preparation including enzymatic hydrolysis and derivatization, followed by analysis using an internal standard, such as a deuterated version of the analyte. nih.gov Method validation typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability to ensure the results are reliable. nih.gov For example, a post-mortem forensic investigation successfully quantified this compound in a urine sample at a concentration of 202 ng/mL using GC-MS and liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.gov

The "detection window" refers to the period during which a substance or its metabolite(s) can be detected in a biological sample following administration. Research into the detection window of drostanolone metabolites is an active area, aiming to identify the markers that provide the longest evidence of use. Studies have shown that this compound, analyzed after hydrolysis of its glucuronide conjugate, is a primary long-term marker for drostanolone, detectable for up to 29 days. nih.govresearchgate.net

Recent research has also focused on identifying other long-term metabolites, including sulfate conjugates, to potentially extend this window further. nih.govresearchgate.net For instance, a sulfated analogue of this compound has been detected for up to 24 days. nih.govresearchgate.net This ongoing research is vital for improving the effectiveness of anti-doping screening programs.

Table 2: Reported Detection Windows for Drostanolone Metabolites

| Metabolite | Conjugate Type | Analytical Approach | Detection Window |

| This compound | Glucuronide | GC-MS after enzymatic hydrolysis | Up to 29 days nih.govresearchgate.net |

| Sulfated analogue of this compound | Sulfate | GC-MS/MS (non-hydrolysed) | Up to 24 days nih.gov |

| 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate | Sulfate | LC-QTOF-MS | Up to 24 days researchgate.netnih.gov |

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing 2α-Methylandrosterone in preclinical studies?

Answer:

Synthesis typically involves steroid backbone modification using methylating agents under controlled conditions (e.g., SN2 reactions). Characterization requires a combination of nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing 2α-methyl stereochemistry) and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. Reproducibility hinges on documenting reaction parameters (solvent, temperature, catalyst) and cross-referencing spectral data with literature .

Basic: Which analytical techniques are most reliable for quantifying 2α-Methylandrosterone in biological matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting low concentrations in plasma or tissue homogenates. ELISA kits (e.g., for analogous steroids) may require validation for cross-reactivity due to structural similarities. Ensure sample preparation avoids matrix interference (e.g., protein precipitation with acetonitrile) and adheres to dilution protocols for high-concentration samples .

Basic: How should researchers design in vitro vs. in vivo models to study 2α-Methylandrosterone’s androgen receptor (AR) affinity?

Answer:

For in vitro studies, use AR-binding assays (e.g., competitive displacement with radiolabeled ligands) in cell lines (e.g., LNCaP). For in vivo models, consider castrated rodent studies with controlled hormone replacement to isolate AR effects. Include negative controls (vehicle-only) and positive controls (e.g., dihydrotestosterone) to validate assay robustness .

Advanced: How can contradictory pharmacokinetic data for 2α-Methylandrosterone across studies be systematically resolved?

Answer:

Contradictions may arise from variability in absorption (e.g., formulation differences) or metabolism (CYP3A4 polymorphisms). Conduct subgroup analyses to identify covariates (e.g., age, hepatic function) and test interaction effects using multivariate regression. Pre-specify subgroups in trial protocols and validate findings with sensitivity analyses .

Advanced: What statistical approaches are recommended for analyzing heterogeneous responses to 2α-Methylandrosterone in clinical subgroups?

Answer:

Use mixed-effects models to account for inter-individual variability. Predefine interaction terms for covariates (e.g., baseline testosterone levels) and apply Bonferroni corrections for multiple comparisons. Meta-analyses of pooled data can clarify trends, but ensure homogeneity assessment via I² statistics .

Advanced: How can researchers optimize tissue-specific assays to study 2α-Methylandrosterone’s distribution in target organs (e.g., prostate)?

Answer:

Combine microdialysis for real-time interstitial fluid sampling with LC-MS/MS. For tissue homogenates, validate extraction efficiency using spiked matrices. Avoid cross-contamination by using separate instruments for high- and low-concentration samples and adhering to strict wash protocols .

Advanced: What experimental frameworks integrate omics data (e.g., transcriptomics) with 2α-Methylandrosterone’s mechanistic studies?

Answer:

Employ dose-response RNA sequencing to identify AR-regulated pathways. Use pathway enrichment tools (e.g., Gene Ontology) and validate findings with CRISPR/Cas9 knockouts. Ensure replicates (n ≥ 3) and include batch-effect corrections in bioinformatics pipelines .

Basic: How can hormonal interference (e.g., cortisol, DHEA) be minimized in assays measuring 2α-Methylandrosterone?

Answer:

Use immunoaffinity chromatography to pre-clear samples of cross-reactive steroids. Validate assays with spike-recovery experiments in pooled matrices. For ELISA, confirm specificity via parallel analysis with structurally unrelated steroids .

Advanced: What methodologies address 2α-Methylandrosterone’s stability under varying physiological conditions (e.g., pH, temperature)?

Answer:

Conduct forced degradation studies: expose the compound to acidic/alkaline buffers, oxidative stress (H₂O₂), and UV light. Monitor degradation products via HPLC-UV and confirm structures with MS/MS. Stability-indicating assays must demonstrate resolution between parent compound and degradants .

Advanced: How should researchers handle conflicting in silico vs. empirical data on 2α-Methylandrosterone’s binding kinetics?

Answer:

Reconcile discrepancies by refining molecular docking models (e.g., incorporating solvent effects in simulations) and validating with surface plasmon resonance (SPR) for real-time binding kinetics. Cross-validate findings using orthogonal methods (e.g., isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.